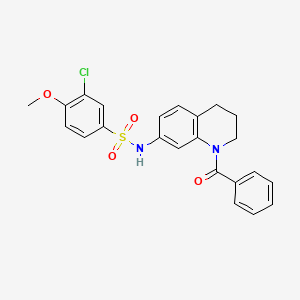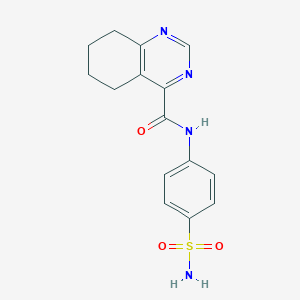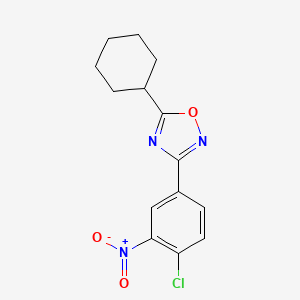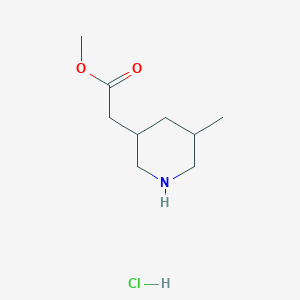![molecular formula C19H14N2O2S B2490570 2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2059484-58-9](/img/structure/B2490570.png)
2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to the compound involves multiple steps, starting from basic chemical precursors to complex reactions. For instance, the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed starting from 3-sulfolene, involving epoxidation and the opening of the epoxide with nucleophiles to yield the desired products (Tan et al., 2016). Another approach involves the condensation of thiourea and chloroacetic acid to synthesize 1,3-thiazolidine-2,4-dione derivatives, which are then further modified to obtain specific isoindole dione derivatives (Jat et al., 2006).
Molecular Structure Analysis
Molecular structure studies, including X-ray crystallography and NMR spectroscopy, provide detailed insights into the spatial arrangement and electronic structure of the compound. For example, the crystal and molecular structure of a closely related compound, 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has been thoroughly characterized, showcasing the non-planar arrangement of its molecular structure (Duru et al., 2018).
Chemical Reactions and Properties
The compound's reactivity can be explored through its involvement in various chemical reactions. For instance, the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione reveals its potential to participate in cycloaddition reactions, leading to the formation of complex heterocyclic systems (Milinkevich et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior under different conditions. While specific data on the compound may not be readily available, studies on similar compounds provide valuable insights. For example, the photophysical properties of related fluorescent compounds, which are synthesized from 4,5-diamino-N-methylphthalimide, indicate their sensitivity to solvent polarity and thermal stability (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability under various chemical conditions, and interaction with different reagents, is vital for applying the compound in specific contexts. The synthesis and antimicrobial activity of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones highlight the compound's potential biological activity and chemical versatility (Prakash et al., 2011).
科学的研究の応用
Synthesis and Evaluation for Antimicrobial Activity
A notable application of derivatives related to the chemical structure of interest includes their synthesis for antimicrobial evaluation. Jat et al. (2006) synthesized a series of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives from a cyclisation reaction involving thiourea and chloroacetic acid. These compounds were assayed for antibacterial activities against several bacterial strains such as B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, and antifungal activities against A. fumigatus and C. albicans, showcasing their potential in antimicrobial applications (Jat et al., 2006).
Development of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives
Tan et al. (2016) focused on the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, highlighting a method starting from 3-sulfolene. This process involved epoxidation followed by nucleophilic opening, leading to various amino and triazole derivatives. These derivatives were characterized for potential applications in medicinal chemistry, demonstrating the versatility of the isoindole-dione scaffold in synthesizing compounds with varied functional groups (Tan et al., 2016).
Exploration of Thiazole and Pyrazolo[1,5-a]pyrimidines
Abdelhamid and Afifi (2010) embarked on synthesizing new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, which are of interest due to their potential pharmacological properties. Their work illustrates the chemical diversity achievable with the isoindole-1,3-dione core, contributing to the development of novel compounds for further biological evaluation (Abdelhamid & Afifi, 2010).
Anticancer Activity of Novel Compounds
Hosny et al. (2019) synthesized novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines, and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives incorporating the isoindoline-1,3-dione group. The research highlighted the synthesis route and the anticancer efficacy of these compounds against the MCF-7 breast cancer cell line. This emphasizes the role of such derivatives in designing potential anticancer agents, showcasing the broader applicability of the isoindole-1,3-dione framework in medicinal chemistry (Hosny et al., 2019).
Cardioprotective Activity of Thiazole Derivatives
Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles and evaluated their cardioprotective activity in vitro. This study identified compounds with significant cardioprotective effects, highlighting the potential therapeutic applications of thiazole derivatives synthesized from the isoindole-1,3-dione scaffold (Drapak et al., 2019).
作用機序
Target of Action
Thiazole derivatives, which include mfcd29051121, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the bioavailability of MFCD29051121.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
将来の方向性
特性
IUPAC Name |
2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-18-14-8-4-5-9-15(14)19(23)21(18)11-10-16-17(20-12-24-16)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUIBXLBYUWVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2490490.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2490500.png)
![5-Chloro-4-methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2490501.png)



![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)